

Sourcing High-Purity Pemigatinib-D6 for Research: A Technical Guide

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Compound of Interest

Compound Name: Pemigatinib-D6

Cat. No.: B13841940

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For researchers, scientists, and drug development professionals, the procurement of high-purity, stable isotope-labeled compounds is a critical prerequisite for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of sourcing high-purity **Pemigatinib-D6**, its analytical characterization, and its application in research, with a focus on its use as an internal standard in pharmacokinetic studies.

Sourcing and Specifications of Pemigatinib-D6

Pemigatinib-D6, the deuterated analog of the selective fibroblast growth factor receptor (FGFR) inhibitor Pemigatinib, is an essential tool for researchers. The primary application of **Pemigatinib-D6** is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. Its use allows for precise quantification of Pemigatinib in complex biological matrices by correcting for variability in sample preparation and instrument response.

Several reputable suppliers specialize in the synthesis and provision of high-purity stable isotope-labeled compounds, including **Pemigatinib-D6**. When sourcing this critical reagent, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) to ensure the material meets the stringent requirements for research applications. Key parameters to consider include chemical purity, isotopic purity, and isotopic enrichment.

Below is a summary of typical specifications for high-purity **Pemigatinib-D6** available from leading suppliers.

Supplier	Catalog Number	Chemical Purity (by HPLC)	Isotopic Purity (D6)	Isotopic Enrichment
MedChemExpress	HY-109099S	≥98%	≥99%	>99% atom % D
Clearsynth	CS-O-35227	≥98%	Not specified	Not specified
Toronto Research Chemicals (LGC)	P230582	≥98%	Not specified	Not specified
Alsachim	7815	≥98%	≥99%	>99% atom % D
Cayman Chemical	Not Available	Not Available	Not Available	Not Available

Note: The information in this table is based on publicly available data and may vary. Researchers should always request the most current CoA from the supplier before purchase.

Experimental Protocol: Quantification of Pemigatinib in Plasma using Pemigatinib-D6 as an Internal Standard

The following protocol outlines a typical workflow for the quantification of Pemigatinib in a biological matrix (e.g., human plasma) using **Pemigatinib-D6** as an internal standard with LC-MS/MS. This method is crucial for pharmacokinetic (PK) and drug metabolism studies.

Materials and Reagents

- Pemigatinib analytical standard
- **Pemigatinib-D6** (internal standard)
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- 96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions

- Pemigatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Pemigatinib in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
- **Pemigatinib-D6** Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of **Pemigatinib-D6** in the same manner as the Pemigatinib stock solution.
- Working Solutions: Prepare serial dilutions of the Pemigatinib stock solution in a 50:50 mixture of ACN:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of **Pemigatinib-D6** at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

- To 50 μ L of plasma sample (calibration standard, QC, or unknown sample) in a 96-well plate or microcentrifuge tube, add 150 μ L of the **Pemigatinib-D6** working solution in acetonitrile.
- Vortex the mixture for 1-2 minutes to precipitate proteins.
- Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of Pemigatinib from matrix components. For example, start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Pemigatinib:m/z 488.2 \rightarrow 401.2 (quantifier), 488.2 \rightarrow 186.1 (qualifier)
 - **Pemigatinib-D6**:m/z 494.2 \rightarrow 407.2
 - Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Analysis

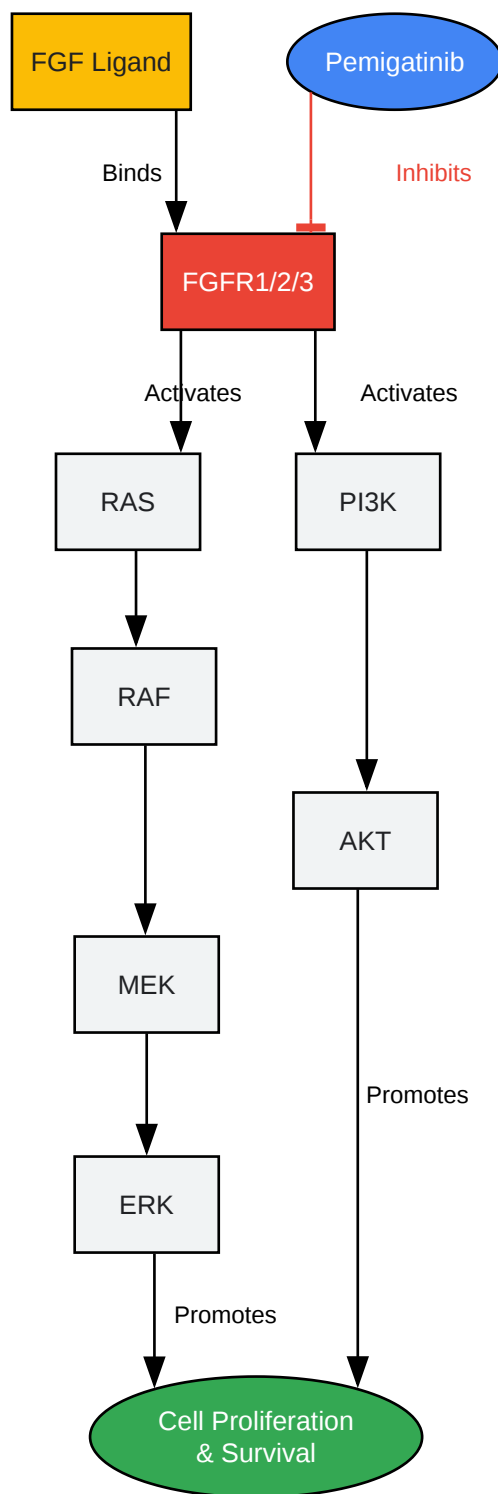
Construct a calibration curve by plotting the peak area ratio of Pemigatinib to **Pemigatinib-D6** against the nominal concentration of the calibration standards. Use a weighted linear regression model to fit the data. Determine the concentration of Pemigatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Pathways and Workflows

Pemigatinib Signaling Pathway

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, often due to gene fusions, amplifications, or mutations, can drive the proliferation and survival of cancer cells.[1][3] Pemigatinib binds to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent

activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[3] This ultimately leads to a reduction in cell proliferation and tumor growth.[1]

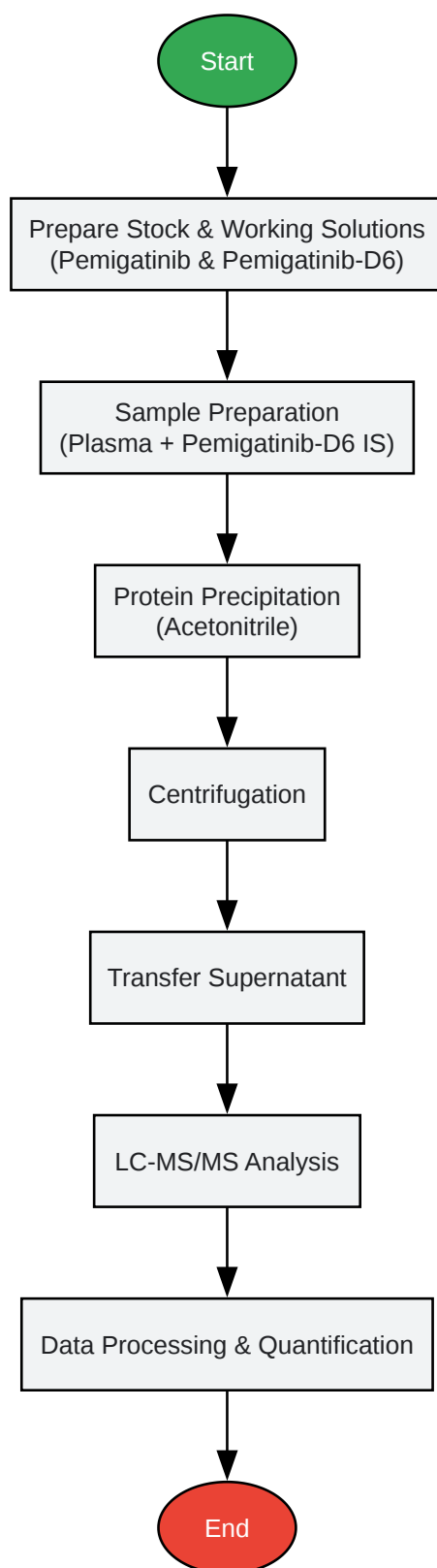


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Caption: Simplified FGFR signaling pathway and the inhibitory action of Pemigatinib.

Experimental Workflow for Pemigatinib Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying Pemigatinib in plasma samples.



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Caption: Workflow for Pemigatinib quantification using LC-MS/MS.

By adhering to rigorous sourcing practices and employing validated analytical methods, researchers can ensure the quality and reliability of their data when utilizing high-purity **Pemigatinib-D6** in their studies. This technical guide serves as a foundational resource for scientists and professionals in the field of drug development and biomedical research.

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